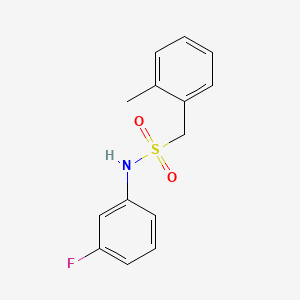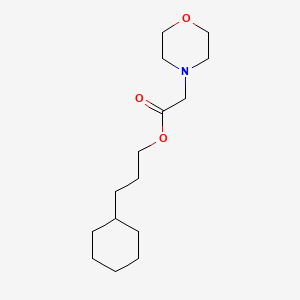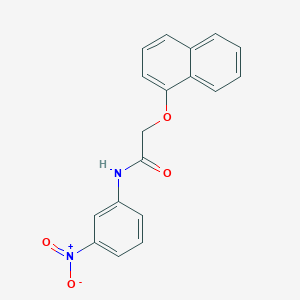
N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 3-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide
- N-(3-chlorophenyl)-1-(2-methylphenyl)methanesulfonamide
- N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Uniqueness
N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C14H14FNO2S |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-11-5-2-3-6-12(11)10-19(17,18)16-14-8-4-7-13(15)9-14/h2-9,16H,10H2,1H3 |
InChI Key |
WQHZBOKQSITWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11110614.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B11110619.png)
![N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11110627.png)
![2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11110644.png)
![N-hexyl-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11110645.png)
![(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide](/img/structure/B11110648.png)

![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11110670.png)

![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B11110676.png)
![N-(3-Chlorophenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B11110677.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11110684.png)
![2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol](/img/structure/B11110691.png)

